2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1-ethyl-1h-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects . They have been evaluated for their antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. Long-term studies have indicated that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activities.
Metabolic Pathways
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 play a critical role in the metabolism of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile, influencing its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This distribution pattern is influenced by factors such as the compound’s lipophilicity, molecular size, and affinity for transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with acetonitrile derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with similar structural features.
4-Acetylpyrazole: Shares the pyrazole ring but differs in the substituent groups.
Hydrazine-coupled pyrazoles: These compounds have additional functional groups attached to the pyrazole ring
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLILOGEFQBDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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